1,2,3,4-Tetrahydro-2,7-naphthyridine
Overview
Description
1,2,3,4-Tetrahydro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family It is characterized by a bicyclic structure consisting of two fused pyridine rings
Mechanism of Action
Target of Action
It is known that naphthyridine derivatives have a broad range of biological activities, including antimicrobial and anticancer activities .
Mode of Action
It’s known that naphthyridine derivatives interact with their targets to exert their effects
Biochemical Pathways
Given the broad biological activities of naphthyridine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Naphthyridine derivatives are known for their antimicrobial and anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in certain contexts.
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Cellular Effects
It’s hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently limited .
Metabolic Pathways
Information on any enzymes or cofactors that the compound interacts with, as well as any effects on metabolic flux or metabolite levels, is currently limited .
Transport and Distribution
Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-2,7-naphthyridine can be synthesized through various methods. One common approach involves the hydrogenation of 2,7-naphthyridine derivatives. This process typically employs hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: It can be further reduced to form fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,2,3,4-Tetrahydro-2,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with different substitution patterns.
1,8-Naphthyridine: Known for its use in medicinal chemistry and material science.
2,6-Naphthyridine: Exhibits unique chemical properties and applications.
Uniqueness
1,2,3,4-Tetrahydro-2,7-naphthyridine is unique due to its specific bicyclic structure and the ability to undergo a wide range of chemical reactions.
Properties
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTPQWRLHLQVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591043 | |
Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108749-08-2 | |
Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for synthesizing 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?
A1: Two main synthetic approaches are highlighted in the research:
- Reductive Amination of Schiff's Bases [, ]: This method involves the reaction of a suitably substituted aromatic aldehyde with tert-butylamine to form a Schiff base. Subsequent lithiation, formylation, and reductive amination, followed by removal of the tert-butyl protecting group, yield the desired this compound derivative. This method is highlighted as a convenient route for synthesizing 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ].
Q2: Are there specific structural modifications explored in the context of this compound derivatives?
A2: The research specifically mentions exploring the synthesis of 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ]. This suggests an interest in understanding the impact of a methoxy group at the 3-position of the this compound scaffold. Further research would be needed to explore the structure-activity relationships and how this specific modification influences the compound's properties or potential biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.